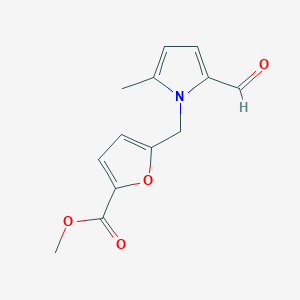

![molecular formula C17H14N4O B2692695 3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide CAS No. 478039-44-0](/img/structure/B2692695.png)

3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

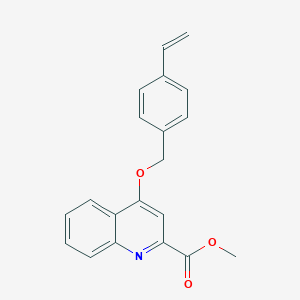

“3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide” belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .

Molecular Structure Analysis

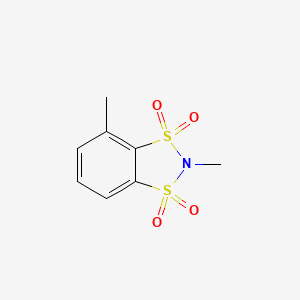

The molecular formula of this compound is C17H14N4O . It has an average mass of 290.319 Da and a monoisotopic mass of 290.116760 Da .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 362.5±42.0 °C at 760 mmHg . The compound has a molar refractivity of 84.5±0.3 cm3 . It has 5 H bond acceptors and 1 H bond donor .Applications De Recherche Scientifique

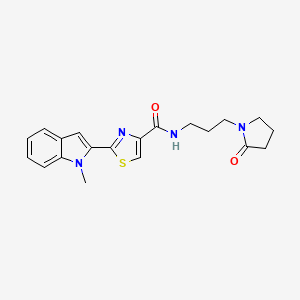

Therapeutic Agent for Leukemia

Imatinib, a molecule structurally characterized by this compound, is one of the most used therapeutic agents to treat leukemia . It specifically inhibits the activity of tyrosine kinases .

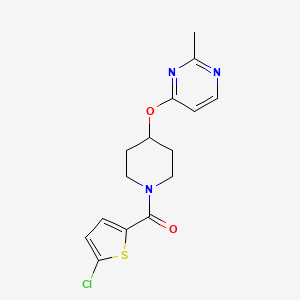

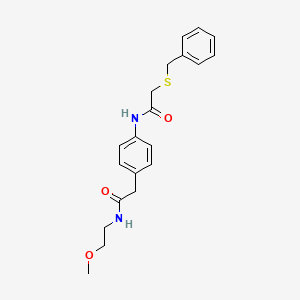

Insecticidal Activities

A series of amides containing N-pyridylpyrazole moieties, which include this compound, were designed and synthesized for their insecticidal activities . These compounds showed good insecticidal activities against several pests .

Environmentally Benign Insecticides

The same series of amides were also developed in the search for environmentally benign insecticides with high activity, low toxicity, and low residue .

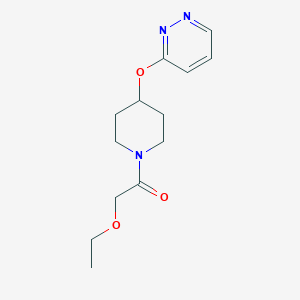

Structural Studies

This compound has been used in structural studies to understand its binding to an inactive Abelson tyrosine kinase domain characteristic for a gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .

Development of Crop-Protection Molecules

This compound has been used in the development of crop-protection molecules with unique modes of action to combat widespread insecticide resistance .

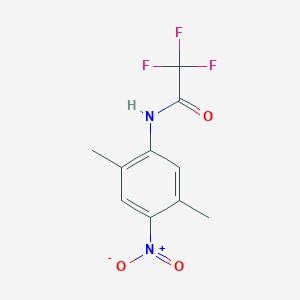

Research on Ryanodine Receptors (RyR)

This compound has been used in research on ryanodine receptors (RyR), which represent an attractive biological target for insect control .

Mécanisme D'action

, it appears that this compound may interact with the Tyrosine-protein kinase ABL1 in humans and the Tyrosine-protein kinase transforming protein Abl in the Abelson murine leukemia virus. These proteins are involved in various cellular processes, including cell division, adhesion, and differentiation .

Propriétés

IUPAC Name |

3-methyl-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O/c1-12-3-2-4-14(11-12)17(22)21-15-7-10-19-16(20-15)13-5-8-18-9-6-13/h2-11H,1H3,(H,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJKHKBQSUZBQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NC(=NC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluorobenzenesulfonamide](/img/structure/B2692615.png)

![ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2692620.png)

![2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2692621.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2692623.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,3-diphenylpropanamide](/img/structure/B2692627.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2692632.png)